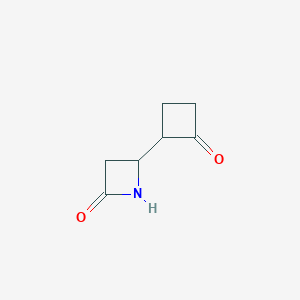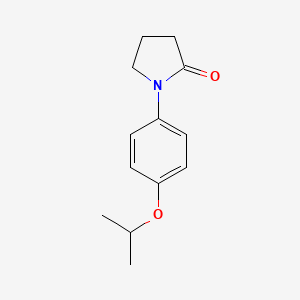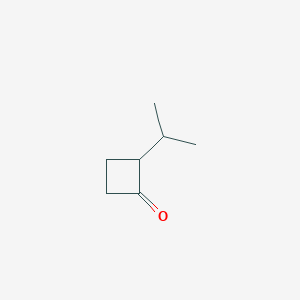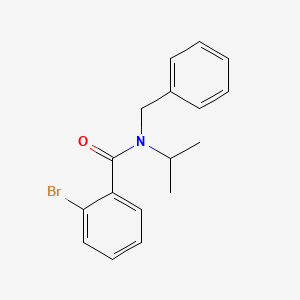
4-(2-Oxociclobutil)azetidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Oxocyclobutyl)azetidin-2-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is an oil-like substance at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Oxocyclobutyl)azetidin-2-one” is 1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) . This indicates that the molecule consists of a four-membered azetidine ring attached to a cyclobutyl group with a carbonyl group .Physical And Chemical Properties Analysis
“4-(2-Oxocyclobutyl)azetidin-2-one” is an oil-like substance at room temperature . It has a molecular weight of 139.15 .Aplicaciones Científicas De Investigación
- Las azetidin-2-onas exhiben prometedoras actividades antidepresivas y nootrópicas. Estos compuestos pueden mejorar la función cognitiva, la memoria y la regulación del estado de ánimo .
- Estudios in vitro han demostrado que los derivados de azetidin-2-ona poseen actividad antituberculosa contra Mycobacterium tuberculosis (Mtb) .
- Los análogos de azetidin-2-ona han sido evaluados por sus propiedades antiinflamatorias utilizando estudios in vivo con ratones .
- Los investigadores han investigado los derivados de azetidin-2-ona como posibles inhibidores de las enzimas fosfolipasa A2 (PLA2) .
Propiedades Antidepresivas y Nootropicas
Actividad Anti-Tuberculosa
Efectos Antiinflamatorios
Inhibición de la Enzima PLA2
Metodología Sintética
En resumen, la azetidin-2-ona es prometedora en diversas áreas, desde la salud mental hasta el tratamiento de la tuberculosis. Los investigadores continúan desentrañando su potencial, convirtiéndola en un tema emocionante de investigación científica. 🌟
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Azetidines, including “4-(2-Oxocyclobutyl)azetidin-2-one”, could potentially be used in the synthesis of new chemical entities exhibiting a variety of activities . Recent advances in the chemistry and reactivity of azetidines provide an outlook on future directions, highlighting improvements and the discovery of new reaction protocols .
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Oxocyclobutyl)azetidin-2-one are the histone deacetylase enzymes (HDACs), specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
4-(2-Oxocyclobutyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones and other proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of HDAC6 and HDAC8 by 4-(2-Oxocyclobutyl)azetidin-2-one affects various biochemical pathways. It leads to the overexpression of genes involved in cytoskeleton regulation and apoptosis, and the inhibition of some cell cycle genes . This can result in the induction of apoptosis and a decrease in cell proliferation .
Pharmacokinetics
Its metabolic stability has been validated in rat, mouse, and human liver microsomes .
Result of Action
The molecular and cellular effects of 4-(2-Oxocyclobutyl)azetidin-2-one’s action include the induction of apoptosis and a decrease in the proliferation of certain cancer cells, such as colorectal HCT116 cells and leukemia U937 cells . This is likely due to the changes in gene expression caused by the inhibition of HDAC6 and HDAC8 .
Propiedades
IUPAC Name |
4-(2-oxocyclobutyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYFVJONSIWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)

![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)


![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
![N-(2,4-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429955.png)


![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)